5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide
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Overview
Description
5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide is an organic compound that features a furan ring, a naphthalene moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide typically involves the reaction of 2-naphthol with a suitable alkylating agent to form 2-naphthyloxy derivatives. This intermediate is then reacted with a furan derivative under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced furan or naphthalene derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted furan or naphthalene derivatives.
Scientific Research Applications
5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide
- 2-Hydroxy-5-({1-[(2-Naphthyloxy)Methyl]-3-Oxoprop-1-Enyl}Amino)Tyrosine
Uniqueness
5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide is unique due to its specific combination of a furan ring, naphthalene moiety, and phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C22H17NO3 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
5-(naphthalen-2-yloxymethyl)-N-phenylfuran-2-carboxamide |
InChI |
InChI=1S/C22H17NO3/c24-22(23-18-8-2-1-3-9-18)21-13-12-20(26-21)15-25-19-11-10-16-6-4-5-7-17(16)14-19/h1-14H,15H2,(H,23,24) |
InChI Key |
DMWJWSXLLFMZNP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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